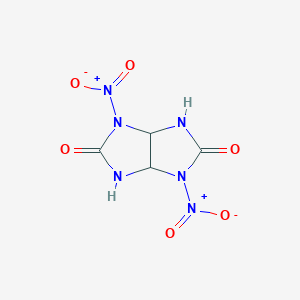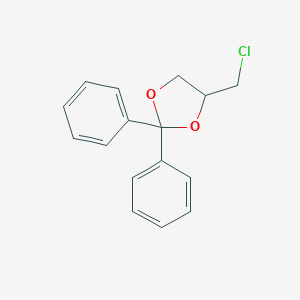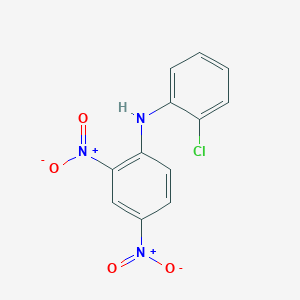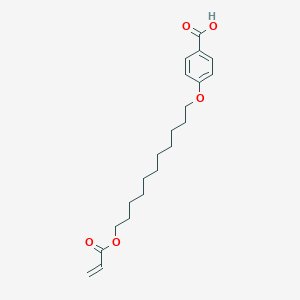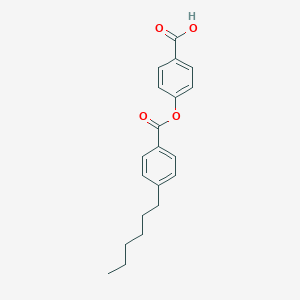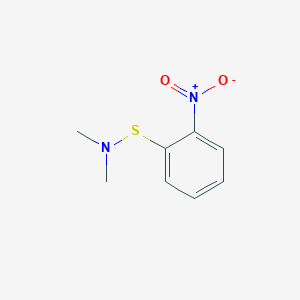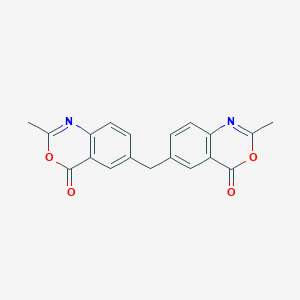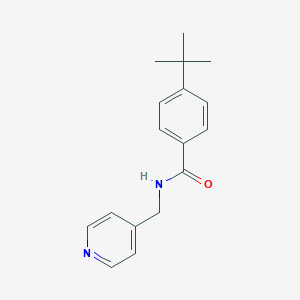
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific target molecules such as enzymes and receptors. It has been found to bind to the active site of enzymes and inhibit their activity, leading to a decrease in the production of certain metabolites. It also acts as an antagonist of certain receptors, blocking their activation and preventing the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide are dependent on the specific target molecules it interacts with. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. It has also been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its potent inhibitory activity against specific target molecules. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules. However, one limitation is that its effects may be specific to certain target molecules, and may not be representative of the broader biological system.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide. One area of interest is its potential applications in drug discovery and development, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to elucidate its mechanism of action and its effects on different biological systems. Finally, there is a need for more studies on the safety and toxicity of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide involves the reaction between 4-pyridinemethanol and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using column chromatography.
Applications De Recherche Scientifique
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery and development.
Propriétés
Numéro CAS |
80819-00-7 |
|---|---|
Nom du produit |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide |
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-12-13-8-10-18-11-9-13/h4-11H,12H2,1-3H3,(H,19,20) |
Clé InChI |
CWNOFWJFSKTFPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



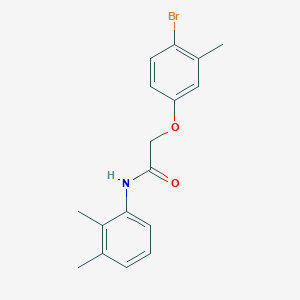
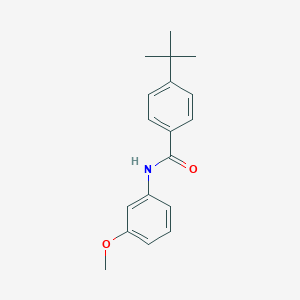
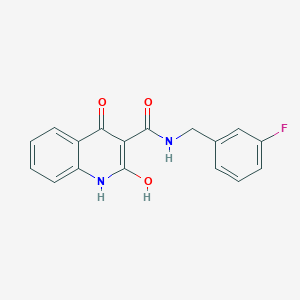
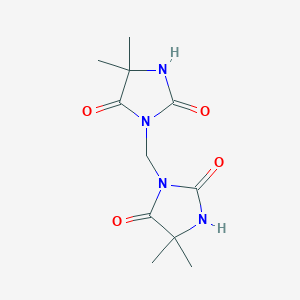
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
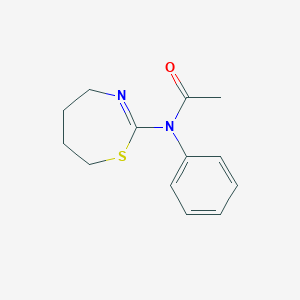
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
